

Application Notes and Protocols: 2-Bromocyclohexanone in the Development of Novel Agrochemicals

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Compound of Interest

Compound Name: **2-Bromocyclohexanone**

Cat. No.: **B1249149**

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These application notes provide a comprehensive overview of the utility of **2-bromocyclohexanone** as a versatile starting material for the synthesis of novel agrochemicals. The following sections detail the synthesis of potent fungicidal and insecticidal compounds, including experimental protocols, quantitative biological activity data, and insights into their mechanisms of action.

Introduction: The Versatility of 2-Bromocyclohexanone

2-Bromocyclohexanone is a highly reactive cyclic ketone that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a reactive bromine atom, allows for a wide range of chemical transformations. This makes it an ideal scaffold for the development of diverse molecular architectures with potential applications in the agrochemical industry. Specifically, it is a key precursor for the synthesis of heterocyclic compounds such as thiazoles and thiosemicarbazones, which have demonstrated significant fungicidal and insecticidal activities.

Application in Fungicide Development: Thiazole Derivatives

Thiazole derivatives synthesized from **2-bromocyclohexanone** precursors have shown potent antifungal activity, particularly against Candida species. The general synthetic approach involves the Hantzsch thiazole synthesis, where a thiosemicarbazone (derived from a ketone or aldehyde) is reacted with an α -haloketone. In this context, **2-bromocyclohexanone** can be used to generate key intermediates for this synthesis.

Quantitative Data: Antifungal Activity of Thiazole Derivatives

The following table summarizes the in vitro antifungal activity of representative thiazole derivatives against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters to quantify the efficacy of these compounds.

Compound Class	Fungal Species	MIC Range (µg/mL)	MFC Range (µg/mL)	Reference Compound
Thiazole Derivatives	Candida albicans	0.008 - 7.81	0.015 - 31.25	Nystatin
Thiazole Derivatives	Cryptococcus neoformans	0.5 - 32.0	Not Reported	Not Specified

Experimental Protocols

This protocol outlines the synthesis of a key thiazole intermediate.

Materials:

- Thiosemicarbazide
- Appropriate aromatic aldehyde (e.g., benzaldehyde)
- **2-Bromocyclohexanone** (as a precursor to the α -haloketone)
- Ethanol
- Hydrochloric acid (catalyst)

Procedure:

- Synthesis of Thiosemicarbazone:
 - In a round-bottom flask, dissolve thiosemicarbazide (1 mmol) in ethanol (20 mL).
 - Add a few drops of concentrated HCl as a catalyst.
 - Add the aromatic aldehyde (1 mmol) to the solution.
 - Reflux the mixture for 2-3 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry.
- Synthesis of the Thiazole Ring (Hantzsch Synthesis):
 - In a round-bottom flask, dissolve the synthesized thiosemicarbazone (1 mmol) and an α -halo ketone derived from **2-bromocyclohexanone** (1 mmol) in absolute ethanol.
 - Reflux the reaction mixture for 4-5 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, cool the reaction mixture and pour it into crushed ice.
 - Collect the precipitated thiazole derivative by filtration, wash with cold water, and dry.
 - Recrystallize the crude product from ethanol to obtain the pure compound.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

[1]

Materials:

- Synthesized thiazole derivatives

- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium
- 96-well microtiter plates
- Fungal strains (e.g., *Candida albicans*)
- Sterile saline (0.85%)
- 0.5 McFarland standard
- Incubator (35-37°C)

Procedure:

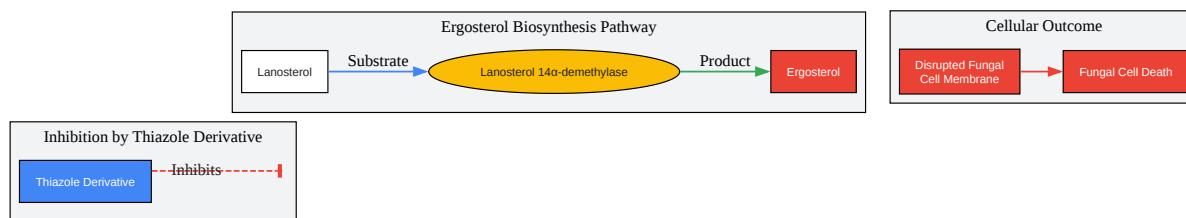
- Preparation of Fungal Inoculum:
 - Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.
 - Suspend several colonies in sterile saline.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Dilute the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of $1-5 \times 10^3$ CFU/mL.
- Preparation of Compound Dilutions:
 - Prepare a stock solution of the thiazole derivative in DMSO.
 - In a 96-well plate, add 100 µL of RPMI 1640 medium to all wells.
 - Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
- Inoculation and Incubation:

- Add 100 µL of the diluted fungal inoculum to each well.
- Include a growth control (inoculum without compound) and a sterility control (medium only).
- Incubate the plates at 35-37°C for 24-48 hours.

- Determination of MIC and MFC:
 - The MIC is the lowest concentration of the compound with no visible fungal growth.
 - To determine the MFC, subculture 10 µL from each well showing no growth onto a fresh agar plate. The MFC is the lowest concentration that results in no growth on the subculture plate.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Thiazole-based fungicides are believed to act by disrupting the fungal cell membrane.^{[2][3]} Their primary mode of action is the inhibition of the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.^{[4][5]} Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death.



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Caption: Mechanism of action of thiazole fungicides.

Application in Insecticide Development: Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives synthesized from **2-bromocyclohexanone** have demonstrated promising insecticidal properties, particularly larvicidal activity against mosquito species like *Aedes aegypti*. The synthesis typically involves the condensation of a thiosemicarbazide with a ketone, in this case, a derivative of cyclohexanone.

Quantitative Data: Larvicidal Activity of Thiosemicarbazone Derivatives

The following table summarizes the larvicidal activity of representative thiosemicarbazone derivatives against *Aedes aegypti* larvae. The LC50 (lethal concentration required to kill 50% of the population) is a standard measure of toxicity.

Compound Class	Insect Species	Exposure Time (h)	LC50 ($\mu\text{g/mL}$)
Aromatic Thiosemicarbazones	<i>Aedes aegypti</i>	24	15.41
Aromatic Thiosemicarbazones	<i>Aedes aegypti</i>	48	9.75
Aromatic Thiosemicarbazones	<i>Aedes albopictus</i>	24	12.06
Aromatic Thiosemicarbazones	<i>Aedes albopictus</i>	48	8.75

Experimental Protocols

Materials:

- **2-Bromocyclohexanone**
- Thiosemicarbazide

- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

- In a round-bottom flask, dissolve **2-bromocyclohexanone** (1 mmol) and thiosemicarbazide (1 mmol) in ethanol.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 3-4 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
- The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure thiosemicarbazone derivative.

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.

[6]

Materials:

- Synthesized thiosemicarbazone derivatives
- Dimethyl sulfoxide (DMSO)
- Distilled water
- Late 3rd or early 4th instar larvae of *Aedes aegypti*
- Beakers or cups
- Pipettes

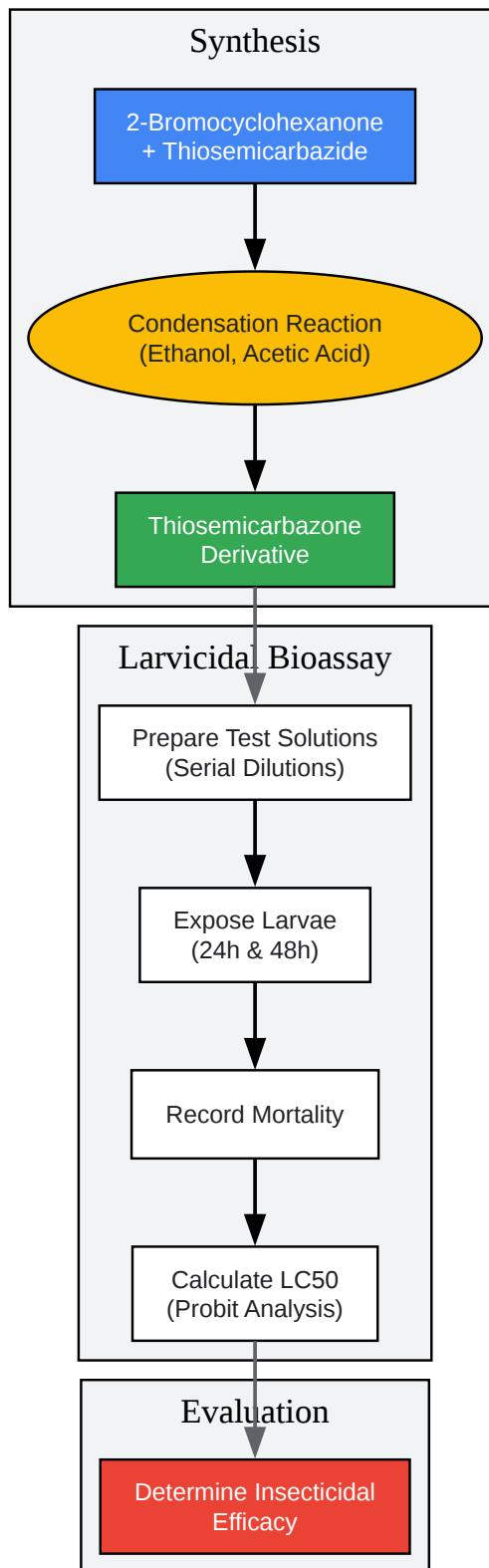
Procedure:

- Preparation of Test Solutions:
 - Prepare a stock solution of the thiosemicarbazone derivative in DMSO.
 - Prepare a series of dilutions in distilled water to achieve the desired test concentrations (e.g., 10, 25, 50, 75, 100 ppm).
 - A control group with DMSO and water (without the test compound) should also be prepared.
- Bioassay:
 - In each beaker, place 20-25 larvae in 249 mL of distilled water.
 - Add 1 mL of the respective test solution or control solution to each beaker.
 - Each concentration should be tested in triplicate.
- Data Collection:
 - Record the number of dead larvae after 24 and 48 hours of exposure.
 - Larvae are considered dead if they are immobile and do not respond to probing.
- Data Analysis:
 - Calculate the percentage mortality for each concentration.
 - Determine the LC50 value using probit analysis.

Mechanism of Action: Neurotoxicity

While the exact mechanism of action for many novel thiosemicarbazone insecticides is still under investigation, it is widely believed that they act as neurotoxins in insects.^{[7][8]} Many insecticides target the insect's nervous system, leading to paralysis and death. Potential targets include ion channels, such as voltage-gated sodium channels, and neurotransmitter receptors,

like the nicotinic acetylcholine receptor (nAChR).[7][9][10] Disruption of normal nerve impulse transmission leads to hyperexcitation, convulsions, and ultimately, the death of the insect.



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Caption: Experimental workflow for insecticide development.

Conclusion

2-Bromocyclohexanone is a readily available and highly versatile starting material for the synthesis of novel agrochemicals. The application notes provided herein demonstrate its utility in the development of potent fungicidal thiazole derivatives and insecticidal thiosemicarbazone derivatives. The detailed protocols for synthesis and biological evaluation, along with the quantitative data and mechanistic insights, offer a valuable resource for researchers in the field of agrochemical discovery and development. Further exploration of the chemical space accessible from **2-bromocyclohexanone** is likely to yield new and effective solutions for crop protection.

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